An In-depth Technical Guide to the Chemical Properties of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 5,7-Dimethylquinoline-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-2,3-dicarboxylic acid and its derivatives represent a significant class of heterocyclic compounds, primarily recognized for their role as key intermediates in the synthesis of agrochemicals and pharmaceuticals.[1][2] The strategic placement of substituents on the quinoline ring can profoundly influence the molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of the chemical properties of a specific, yet under-documented derivative: 5,7-Dimethylquinoline-2,3-dicarboxylic acid.
Due to the limited availability of direct experimental data for this particular molecule, this document will leverage established principles of organic chemistry and draw parallels from the known characteristics of the parent quinoline-2,3-dicarboxylic acid scaffold. We will explore its predicted physicochemical properties, propose robust synthetic pathways, and discuss its expected reactivity and spectroscopic signatures. This guide aims to serve as a foundational resource for researchers interested in the synthesis and application of this and related compounds.
Predicted Physicochemical Properties
While experimental determination remains the gold standard, the fundamental physicochemical properties of 5,7-Dimethylquinoline-2,3-dicarboxylic acid can be predicted with a reasonable degree of accuracy based on its molecular structure.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₃H₁₁NO₄ |
| Molecular Weight | 245.23 g/mol |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to be sparingly soluble in water and non-polar organic solvents. Solubility should increase in polar organic solvents such as DMSO, DMF, and methanol, and in aqueous base due to salt formation. |
| Acidity (pKa) | The two carboxylic acid groups will have distinct pKa values. The pKa of the 2-carboxylic acid is expected to be lower (more acidic) than the 3-carboxylic acid due to the electron-withdrawing effect of the quinoline nitrogen. The methyl groups at the 5 and 7 positions are electron-donating and may slightly increase the pKa values compared to the unsubstituted quinoline-2,3-dicarboxylic acid. |
Proposed Synthetic Pathways
The synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid can be approached through well-established methods for quinoline ring formation. The choice of starting materials is crucial to introduce the desired 5,7-dimethyl substitution pattern.
The Friedländer Synthesis
The Friedländer synthesis offers a direct and efficient route to quinoline derivatives through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3][4]
To synthesize 5,7-Dimethylquinoline-2,3-dicarboxylic acid via this method, the key precursors would be 2-amino-4,6-dimethylbenzaldehyde and diethyl oxaloacetate. The reaction proceeds through an initial aldol condensation followed by cyclization and aromatization.
Caption: Proposed Friedländer synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid.
Experimental Protocol (Hypothetical):
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Condensation: To a solution of 2-amino-4,6-dimethylbenzaldehyde (1 equivalent) in ethanol, add diethyl oxaloacetate (1.1 equivalents) and a catalytic amount of a base such as piperidine or sodium hydroxide.
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Cyclization: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation of Ester: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield diethyl 5,7-dimethylquinoline-2,3-dicarboxylate.
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Hydrolysis: The isolated diethyl ester is then subjected to hydrolysis by refluxing with an excess of aqueous sodium hydroxide.
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Acidification: After hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 5,7-Dimethylquinoline-2,3-dicarboxylic acid. The solid product can be collected by filtration, washed with cold water, and dried.
The Pfitzinger Reaction
The Pfitzinger reaction provides an alternative route, particularly for the synthesis of quinoline-4-carboxylic acids, but can be adapted.[5][6][7] This method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.
For the synthesis of our target molecule, 5,7-dimethylisatin would be the key starting material, which would react with pyruvic acid.
Caption: Proposed Pfitzinger synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid.
Experimental Protocol (Hypothetical):
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Isatin Ring Opening: A mixture of 5,7-dimethylisatin (1 equivalent) and a strong base like potassium hydroxide (3-4 equivalents) in aqueous ethanol is stirred at room temperature to facilitate the opening of the isatin ring to form the corresponding isatinic acid salt.
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Condensation: To this solution, pyruvic acid (1.2 equivalents) is added.
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Cyclization: The reaction mixture is then heated to reflux for several hours to promote condensation and cyclization.
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Work-up and Isolation: After cooling, the reaction mixture is diluted with water and filtered to remove any insoluble impurities. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the crude 5,7-Dimethylquinoline-2,3-dicarboxylic acid.
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Purification: The product can be purified by recrystallization from a suitable solvent system.
Expected Reactivity
The chemical reactivity of 5,7-Dimethylquinoline-2,3-dicarboxylic acid is primarily dictated by the two carboxylic acid groups and the quinoline ring system. The electron-donating methyl groups at positions 5 and 7 are expected to slightly increase the electron density of the aromatic system compared to the unsubstituted analog.
Caption: Expected reactivity of 5,7-Dimethylquinoline-2,3-dicarboxylic acid.
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Anhydride Formation: Heating 5,7-Dimethylquinoline-2,3-dicarboxylic acid, particularly in the presence of a dehydrating agent like acetic anhydride, is expected to yield the corresponding cyclic anhydride.
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Esterification: The two carboxylic acid groups can be esterified by reaction with an alcohol in the presence of an acid catalyst. The reactivity of the two positions may differ, potentially allowing for selective mono-esterification under carefully controlled conditions.
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Decarboxylation: Quinoline-2-carboxylic acids are known to undergo decarboxylation upon heating. It is therefore anticipated that heating 5,7-Dimethylquinoline-2,3-dicarboxylic acid would lead to the loss of carbon dioxide from the 2-position to form 5,7-Dimethylquinoline-3-carboxylic acid. Decarboxylation at the 3-position is generally less facile.
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Amide Formation: The dicarboxylic acid can be converted to the corresponding diacyl chloride using reagents like thionyl chloride (SOCl₂), which can then be reacted with amines to form diamides.
Predicted Spectroscopic Characteristics
The structural features of 5,7-Dimethylquinoline-2,3-dicarboxylic acid would give rise to a unique spectroscopic fingerprint.
¹H NMR Spectroscopy
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Aromatic Protons: The protons on the quinoline ring system will appear in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the positions of the methyl and carboxylic acid groups. We would expect to see signals for H-4, H-6, and H-8.
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Methyl Protons: Two distinct singlets for the two methyl groups at positions 5 and 7 would be expected in the upfield region of the aromatic spectrum (around δ 2.5 ppm).
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Carboxylic Acid Protons: The two carboxylic acid protons will likely appear as broad singlets at a downfield chemical shift (δ > 10 ppm), and their signals may be exchangeable with D₂O.
¹³C NMR Spectroscopy
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Carbonyl Carbons: The two carboxylic acid carbons will have characteristic signals in the downfield region of the spectrum (δ 165-180 ppm).
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Aromatic Carbons: The carbons of the quinoline ring will appear in the aromatic region (δ 120-150 ppm). The carbons attached to the methyl groups (C-5 and C-7) and the carboxylic acid groups (C-2 and C-3) will have distinct chemical shifts.
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Methyl Carbons: The two methyl carbons will have signals in the upfield region of the spectrum (δ ~20 ppm).
Infrared (IR) Spectroscopy
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O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid groups.
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C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹ will be present due to the C=O stretching of the carboxylic acid groups. This band may be split or broadened due to the presence of two carbonyl groups and potential hydrogen bonding.
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C=C and C=N Stretches: Absorptions in the 1450-1650 cm⁻¹ region will correspond to the aromatic C=C and C=N stretching vibrations of the quinoline ring.
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C-H Bending: Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.
Mass Spectrometry
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Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 245.23).
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Fragmentation Pattern: Common fragmentation pathways would include the loss of water (M-18), the loss of a carboxyl group (M-45), and the loss of carbon dioxide (M-44) via decarboxylation.
Potential Applications
While specific applications for 5,7-Dimethylquinoline-2,3-dicarboxylic acid have not been extensively reported, its structural similarity to other quinoline-2,3-dicarboxylic acids suggests its potential utility as a versatile intermediate in several areas:
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Agrochemicals: The parent quinoline-2,3-dicarboxylic acid is a known precursor to certain herbicides.[1][2] It is plausible that the 5,7-dimethyl derivative could be used to synthesize novel herbicidal compounds with modified activity or selectivity.
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Pharmaceuticals: The quinoline scaffold is a common feature in many biologically active molecules. This dicarboxylic acid could serve as a building block for the synthesis of new therapeutic agents. The dicarboxylic acid functionality allows for the introduction of various pharmacophores through amide or ester linkages.
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Materials Science: Dicarboxylic acids are used in the synthesis of polymers and metal-organic frameworks (MOFs). The rigid and functionalized quinoline core of this molecule could be incorporated into novel materials with interesting electronic or photophysical properties.
Conclusion
5,7-Dimethylquinoline-2,3-dicarboxylic acid is a molecule of significant synthetic potential, despite the current scarcity of direct experimental data. This in-depth technical guide has provided a framework for understanding its chemical properties based on established principles. The proposed synthetic routes via the Friedländer and Pfitzinger reactions offer logical and experimentally feasible pathways for its preparation. The predicted reactivity and spectroscopic characteristics provide a valuable reference for researchers aiming to synthesize and characterize this compound. Further experimental investigation into this molecule is warranted to fully elucidate its properties and explore its potential applications in agrochemicals, pharmaceuticals, and materials science.
References
- Google Patents. (n.d.). Method for the preparation of quinoline-2,3-dicarboxylic acid.
- Google Patents. (n.d.). Method for the preparation of quinoline-2,3-dicarboxylic acid.
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PubChem. (n.d.). Dimethyl quinoline-2,3-dicarboxylate. Retrieved from [Link]
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Wikipedia. (2023, November 29). Friedländer synthesis. Retrieved from [Link]
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Wikipedia. (2023, April 29). Pfitzinger reaction. Retrieved from [Link]
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Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Retrieved from [Link]
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. synarchive.com [synarchive.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
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- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
